4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16571709
InChI: InChI=1S/C18H22INO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H/i1D3;
SMILES:
Molecular Formula: C18H23ClINO3
Molecular Weight: 466.8 g/mol

4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride

CAS No.:

Cat. No.: VC16571709

Molecular Formula: C18H23ClINO3

Molecular Weight: 466.8 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride -

Specification

Molecular Formula C18H23ClINO3
Molecular Weight 466.8 g/mol
IUPAC Name 2-(4-iodo-2,5-dimethoxyphenyl)-N-[[2-(trideuteriomethoxy)phenyl]methyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C18H22INO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H/i1D3;
Standard InChI Key IPBBLNVKGLDTML-NIIDSAIPSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl
Canonical SMILES COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic name, 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride, reflects its structural features:

  • A phenethylamine backbone substituted with iodine at the 4-position and methoxy groups at the 2- and 5-positions of the benzene ring.

  • An N-(2-methoxybenzyl) substitution on the ethylamine side chain.

  • Three deuterium atoms replacing hydrogen atoms, typically on the methylene groups of the ethylamine chain or methoxy substituents.

  • A monohydrochloride salt form to enhance solubility and stability .

The molecular formula is C₁₈H₂₀D₃ClINO₃, with a molecular weight of 464.75 g/mol (calculated using isotopic enrichment factors) .

Synthesis and Isotopic Labeling Strategies

Deuterium Incorporation Methods

Deuteration is achieved through alkaline H/D exchange or reductive deuteration of precursor imines. A validated protocol involves:

  • Reacting 2,5-dimethoxy-4-iodophenethylamine with 2-methoxybenzaldehyde to form a Schiff base.

  • Reducing the imine intermediate using NaBD₄ in deuterated methanol (CD₃OD) to introduce deuterium at the β-carbon of the ethylamine chain.

  • Purification via reversed-phase HPLC to isolate the monodeuterated, dideuterated, and trideuterated species .

Salt Formation

The free base is treated with 1.0 M HCl in anhydrous diethyl ether under nitrogen atmosphere, yielding the monohydrochloride salt with >99% purity (confirmed by ion chromatography) .

Analytical Applications in Toxicology

Role as an Internal Standard in LC-MS/MS

The deuterated analog serves as a critical internal standard (ISTD) for quantifying 25I-NBOMe in biological samples. Key methodological parameters include:

Table 1: MS/MS Transition Ions and Chromatographic Parameters

ParameterValue
Retention Time10.77 min
Precursor Ion ([M+H]⁺)m/z 431.08
Product Ionsm/z 121.1 (CE 30 eV), 91.1 (CE 75 eV)
Collision Energy (CE)30–75 eV
Ion Source Voltage5,500 V

The deuterated ISTD co-elutes with the analyte but is distinguished by a +3 Da mass shift, minimizing matrix effects in human serum and urine .

Validation Data for Quantitative Assays

A seven-point calibration curve (1–100 ng/mL) demonstrated linearity (R² > 0.998) and precision (%CV < 8.2%) across three validation batches. Recovery rates from spiked serum averaged 98.4 ± 3.7%, with a lower limit of quantification (LLOQ) of 1.0 pg/mL .

Pharmacological and Metabolic Profile

Metabolic Pathways

In vivo studies using deuterated analogs reveal:

  • Primary Metabolites: O-demethylated products (e.g., 2-hydroxy-NBOMe) and β-hydroxylated derivatives.

  • Phase II Metabolism: Glucuronidation at the 2-hydroxy position, detectable in urine 48 hours post-administration .

The deuterated compound itself is resistant to hepatic CYP3A4-mediated oxidation, ensuring stability during analytical workflows .

Forensic and Clinical Case Studies

Intoxication Incident Analysis

In a documented case of severe 25I-NBOMe intoxication:

  • Serum concentrations of 25I-NBOMe were quantified as 180 pg/mL using the deuterated ISTD.

  • Urinary excretion reached 1,900 pg/mL, with metabolites accounting for 68% of total immunoreactivity .

Stability in Biological Matrices

Studies confirm the deuterated ISTD remains stable under:

  • Storage Conditions: −80°C for 12 months (<15% degradation).

  • Freeze-Thaw Cycles: 5 cycles with <10% variability in peak area ratios .

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